molecular formula C12H18O3 B8256032 2-Octen-1-ylsuccinic anhydride

2-Octen-1-ylsuccinic anhydride

Cat. No. B8256032
M. Wt: 210.27 g/mol
InChI Key: WSGFXVFLWVXTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octen-1-ylsuccinic anhydride is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Octen-1-ylsuccinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octen-1-ylsuccinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

  • Starch Nanoparticle Synthesis : 2-Octen-1-ylsuccinic anhydride was used in the synthesis and succinylation of starch nanoparticles, employing sonochemical energy. This process resulted in esterified nanoparticles with varying sizes and properties, confirmed by FTIR spectroscopy (García-Gurrola et al., 2019).

  • Modification of β-Cyclodextrin : This compound has been utilized in the structural and physical modification of beta-cyclodextrin. The process led to derivatives with increased solubility in water and other solutions, enhancing the complexation and dissolution abilities for certain compounds like trans-retinol (Choi et al., 2002).

  • Rice Starch Modification : It has been applied in modifying rice starch, where various levels of 2-Octen-1-ylsuccinic anhydride treatment resulted in starch derivatives with altered thermovisco properties. This modification influenced the gelatinization and pasting properties of the starch (Shih & Daigle, 2003).

  • Hydrophobization of Starch Nanocrystals : The compound was used in the hydrophobization of starch nanocrystals through esterification, enhancing their dispersibility in non-polar solvents (Ren et al., 2014).

Analytical and Pharmaceutical Applications

  • Analytical Chemistry : In analytical chemistry, it has been used to confer negative charge and surface activity on primary and secondary amines, enhancing their analysis via mass spectrometry (Ligon & Dorn, 1986).

  • Film-Forming Properties : The compound significantly improves film-forming characteristics in pharmaceutical applications, particularly in enhancing the properties of ethyl cellulose and starch acetate (Tarvainen et al., 2003).

Other Applications

  • Hydrophobic Modification of Inulin : It was involved in the hydrophobic modification of inulin from alkenyl succinic anhydride in aqueous media, impacting the reaction efficiency and time (Morros et al., 2011).

  • Soy Protein Adhesives : In the modification of soy protein adhesives, 2-Octen-1-ylsuccinic anhydride enhanced adhesive properties and influenced various physicochemical characteristics (Qi et al., 2013).

  • Emulsion Stabilization : This compound has been utilized in the fabrication of novel emulsifiers for stabilizing fish oil-in-water emulsion systems, showing promise in food applications (Ziqian & Guo, 2022).

  • Waxy Rice Amylodextrins Preparation : It was used in the preparation of 2-octen-1-ylsuccinylated waxy rice amylodextrins, affecting their physical properties and potential applications in fat-replacement in dairy products (Kim et al., 2010).

properties

IUPAC Name

3-oct-2-enyloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGFXVFLWVXTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041373
Record name 2-Octen-1-ylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42482-06-4
Record name 2-Octenylsuccinic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42482-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octen-1-ylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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